molecular formula C6H9BrN2S B1444524 5-bromo-N,N,4-trimethyl-1,3-thiazol-2-amine CAS No. 874508-77-7

5-bromo-N,N,4-trimethyl-1,3-thiazol-2-amine

Cat. No. B1444524
M. Wt: 221.12 g/mol
InChI Key: FOVWUNAVVVQDST-UHFFFAOYSA-N
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Description

5-bromo-N,N,4-trimethyl-1,3-thiazol-2-amine is a chemical compound with the molecular formula C6H9BrN2S . It has an average mass of 221.118 Da and a monoisotopic mass of 219.966980 Da .


Molecular Structure Analysis

The molecular structure of 5-bromo-N,N,4-trimethyl-1,3-thiazol-2-amine consists of a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms, substituted with bromine and trimethylamine groups .

Scientific Research Applications

Chemical Synthesis and Drug Discovery

5-bromo-N,N,4-trimethyl-1,3-thiazol-2-amine serves as a useful compound in chemical synthesis. For instance, it is used in the preparation of novel 2-amino-1,3-thiazole-5-carboxylates through ultrasonic and thermally mediated nucleophilic displacement, showcasing its significance in yielding high-purity compounds for potential applications in drug discovery (Baker & Williams, 2003). Moreover, the compound has been employed in synthesizing new thiazolo[4,5-d]pyrimidine derivatives, indicating its versatility in creating diverse bioactive molecular frameworks (Bakavoli, Nikpour, & Rahimizadeh, 2006).

Biological Activity

The compound demonstrates potential in biological applications. For instance, it is utilized in synthesizing bi-heterocycles that exhibit inhibitory activity against enzymes like acetylcholinesterase, butyrylcholinesterase, α-glucosidase, and urease, highlighting its potential as a therapeutic agent (Abbasi et al., 2018). Furthermore, its involvement in the synthesis of compounds exhibiting antimicrobial activity against various pathogens signifies its importance in the development of novel antimicrobial agents (Reddy & Reddy, 2010).

Material Science and Photovoltaics

The compound has applications in material science as well. It is used in the Suzuki-Miyaura coupling polymerization for synthesizing a thiazole-based polymer with intriguing optical properties, indicating its potential in the field of material science and photovoltaics (Cetin, 2023).

Future Directions

The future directions for research on 5-bromo-N,N,4-trimethyl-1,3-thiazol-2-amine and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications in various fields. Given the biological and pharmaceutical properties of related compounds , there may be potential for the development of new therapeutic agents.

properties

IUPAC Name

5-bromo-N,N,4-trimethyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2S/c1-4-5(7)10-6(8-4)9(2)3/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOVWUNAVVVQDST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N,N,4-trimethyl-1,3-thiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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